9-Phenylcarboxylate-10-methylacridinium

Chemiluminescence Enzyme Immunoassay Neutral pH Detection

9-Phenylcarboxylate-10-methylacridinium (CAS 123632-55-3), also referred to as phenyl 10-methylacridinium-9-carboxylate (PMAC) or 10-methyl-9-(phenoxycarbonyl)acridinium, is a cationic acridinium ester classified as a direct chemiluminogenic label. Its core structure comprises an N-methylacridinium ring esterified at the 9-position with a phenyl carboxylate leaving group, yielding a molecular formula of C₂₁H₁₆NO₂⁺ and an exact mass of 314.11818.

Molecular Formula C21H16NO2+
Molecular Weight 314.4 g/mol
CAS No. 123632-55-3
Cat. No. B047257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenylcarboxylate-10-methylacridinium
CAS123632-55-3
Synonyms9-PCMA
9-phenylcarboxylate-10-methylacridinium
Molecular FormulaC21H16NO2+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1
InChIKeyRXNXLAHQOVLMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenylcarboxylate-10-methylacridinium (CAS 123632-55-3): Chemiluminescent Acridinium Ester for High-Sensitivity Detection


9-Phenylcarboxylate-10-methylacridinium (CAS 123632-55-3), also referred to as phenyl 10-methylacridinium-9-carboxylate (PMAC) or 10-methyl-9-(phenoxycarbonyl)acridinium, is a cationic acridinium ester classified as a direct chemiluminogenic label [1]. Its core structure comprises an N-methylacridinium ring esterified at the 9-position with a phenyl carboxylate leaving group, yielding a molecular formula of C₂₁H₁₆NO₂⁺ and an exact mass of 314.11818 . Upon oxidation with hydrogen peroxide in the presence of a cationic surfactant, the compound undergoes nucleophilic attack at C(9), forming a dioxetanone intermediate that decomposes to electronically excited 10-methyl-9-acridinone, emitting blue light with λₘₐₓ at approximately 470 nm [2]. First indexed in MeSH in 1991, PMAC remains a reference acridinium ester in chemiluminescence-based analytical and diagnostic workflows [1].

Why Generic Acridinium Ester Substitution Fails for 9-Phenylcarboxylate-10-methylacridinium-Dependent Workflows


Acridinium esters are not interchangeable drop-in replacements. The phenyl ester leaving group strongly modulates hydrolysis susceptibility, chemiluminescence quantum yield, and emission kinetics [1]. Unsubstituted phenyl acridinium-9-carboxylate is notoriously prone to alkaline hydrolysis via pseudobase formation at C(9), a non-luminescent dark pathway that competes with the desired light-emitting reaction [2]. Introducing 2,6-dimethyl substituents on the phenol (as in DMAE-NHS) retards hydrolysis but alters conjugation efficiency and light yield relative to the unsubstituted parent [3]. PMAC occupies a distinct position in this structure–property landscape: its unsubstituted phenyl ester confers faster hydrolysis kinetics than DMAE-NHS, yet uniquely enables bisulphite adduct protection at C(9) that dramatically suppresses ester hydrolysis during DNA probe-based hybridization protection assays—a feature not available to dimethyl-substituted analogs [4]. Selecting a generic acridinium ester without verifying these specific performance parameters therefore risks assay failure from either premature hydrolysis or suboptimal signal generation.

Quantitative Differentiation Evidence for 9-Phenylcarboxylate-10-methylacridinium Against Closest Analogs


Neutral pH Chemiluminescence Capability vs. Standard Alkaline Acridinium Ester Labels

PMAC produces robust chemiluminescence under neutral aqueous conditions without requiring the strongly alkaline peroxide trigger (typically 0.1–0.5 N NaOH) that is mandatory for conventional acridinium ester labels such as DMAE-NHS [1]. This neutral-pH compatibility enables direct coupling with enzyme-based signal generation systems (e.g., β-galactosidase/indoxyl substrate) that would be inactivated under alkaline conditions [1].

Chemiluminescence Enzyme Immunoassay Neutral pH Detection

Bisulphite Adduct Hydrolysis Protection: A Unique Chemical Strategy for DNA Probe Assays

Nucleophilic addition of bisulphite to the C(9) position of PMAC forms a stable acridan adduct that significantly decreases the reactivity of the adjacent phenyl ester bond to alkaline hydrolysis [1]. This adduct formation is reversible and has been quantitatively characterized for its formation rate, reversion rate, and equilibrium constant [1]. The resulting adduct is highly resistant to hydrolysis under conditions typical of DNA probe-based hybridization assays: elevated temperature, high pH, and extended storage [1]. This chemical protection strategy is specific to acridinium esters with an unsubstituted or minimally substituted phenyl ester moiety; dimethyl-substituted analogs (DMAE-NHS) rely instead on steric hindrance from the 2,6-methyl groups for hydrolysis resistance [2].

DNA Probe Assays Hybridization Protection Hydrolysis Stability

Sub-Micromolar Hydrogen Peroxide Detection Limit via Flow Injection Chemiluminescence

In a reversed flow injection analysis (FIA) configuration, PMAC enabled detection of hydrogen peroxide with a calculated limit of detection (LOD, S/N = 3) of 0.25 μM [1]. The system employed a 10 mM PMAC reagent solution maintained at pH 3.0 for stability, with H₂O₂ standards prepared in pH 9.0 boric acid buffer at a flow rate of 4 mL/min [1]. This sub-micromolar LOD positions PMAC competitively among chemiluminescent H₂O₂ detection reagents. For comparison, luminol-based FIA systems typically achieve LODs in the 0.1–1 μM range but require a metal catalyst (e.g., Co²⁺, Cu²⁺) or peroxidase enzyme, adding complexity and potential interference sources [2].

Flow Injection Analysis Hydrogen Peroxide Detection Environmental Monitoring

TSH Enzyme Immunoassay Performance: 0.02–100 μU/mL Dynamic Range in Human Serum

The PMAC-based neutral-pH chemiluminescent detection system was applied to a β-galactosidase (β-gal)-linked enzyme immunoassay (EIA) for thyroid-stimulating hormone (TSH) in human serum, achieving a direct assayable range of 0.02–100.0 μU/mL with high reproducibility [1]. This performance was enabled by the combination of an indoxyl derivative substrate for β-gal, which generates H₂O₂, and the PMAC chemiluminescent detection of the liberated H₂O₂ under neutral conditions [1]. The assay detected as little as 6.2 × 10⁻²⁰ mol of β-gal, demonstrating enzyme amplification combined with ultrasensitive chemiluminescence readout [1]. For reference, commercial acridinium ester-based TSH immunoassays (e.g., Magic Lite System, Ciba Corning) using DMAE-labeled antibodies report functional sensitivity of approximately 0.02–0.05 μU/mL but employ alkaline peroxide triggering and direct AE-labeled antibody detection [2].

Thyroid-Stimulating Hormone Enzyme Immunoassay Clinical Diagnostics

Pseudobase Formation Kinetics Quantified: Predicting Assay Timing and Dark-Pathway Losses

The formation of the non-chemiluminescent pseudobase from phenyl acridinium-9-carboxylate (the core chromophore of PMAC) has been rigorously characterized by electrogenerated chemiluminescence in a flow system [1]. The pseudobase formation rate follows: rate = k′₁[AE] + k″₁[AE][OH⁻]⁰·⁵, with k′₁ = 0.020 ± 0.006 s⁻¹ and k″₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹ [1]. Irreversible decomposition of the pseudobase proceeds with k′₂ = 20.1 ± 3.8 (L/mol·s) [1]. These kinetic parameters enable prediction of emission intensity as a function of pH and pre-reaction contact time (0.25–25 s range), allowing users to optimize the timing between alkaline peroxide addition and signal integration [1]. No equivalent comprehensive kinetic dataset exists in the open literature for DMAE-NHS or other dimethyl-substituted analogs under identical conditions, limiting the ability to model and predict their dark-pathway losses.

Reaction Kinetics Pseudobase Formation Assay Optimization

pH-Dependent Hydrolytic Stability: pH 3.0 Required for Long-Term Reagent Storage

The pH-dependent hydrolysis of PMAC was characterized by an HPLC method specifically developed to separate and quantify hydrolysis products [1]. Results demonstrated that a pH of 3.0 is required for long-term stability of the PMAC reagent in solution [1]. Above pH 4.8, acridinium ester stability decreases due to partial hydrolysis, a non-luminescent dark reaction whose extent increases with rising pH and temperature . This pH sensitivity places specific constraints on reagent formulation and storage that differ from the more hydrolytically robust 2,6-dimethyl-substituted analogs. DMAE-NHS, by virtue of steric shielding from the ortho-methyl groups on the phenol ring, exhibits greater resistance to hydrolysis at moderate pH, as noted in comparative patent literature [2].

Reagent Stability Hydrolysis Storage Conditions

Optimal Application Scenarios for 9-Phenylcarboxylate-10-methylacridinium Based on Quantitative Evidence


Neutral-pH Enzyme-Amplified Chemiluminescent Immunoassays (β-Galactosidase Reporter Systems)

PMAC is uniquely suited for enzyme immunoassays employing β-galactosidase labels, where the enzyme generates H₂O₂ from an indoxyl substrate at neutral pH. As demonstrated by the TSH EIA achieving 0.02–100 μU/mL dynamic range with 6.2 × 10⁻²⁰ mol β-gal detection [1], PMAC enables integrated enzyme amplification without the alkaline denaturation step that conventional acridinium esters require. This scenario is optimal when assay sensitivity depends on enzyme turnover amplification rather than direct label detection, and when preservation of antibody–antigen binding integrity through neutral pH operation is critical.

DNA Probe-Based Hybridization Protection Assays (HPA) with Reversible Bisulphite Adduct Chemistry

The ability to form a reversible bisulphite adduct at the C(9) position of PMAC that dramatically suppresses phenyl ester hydrolysis is the foundational chemistry of the hybridization protection assay (HPA) format [2]. In this scenario, acridinium ester-labeled DNA probes are protected from hydrolysis when hybridized to target sequences but are selectively hydrolyzed when unhybridized, enabling homogeneous (no-wash) nucleic acid detection. This application is specific to PMAC-class acridinium esters and cannot be replicated with DMAE-NHS or other dimethyl-substituted analogs, which lack this reversible adduct protection mechanism.

Flow Injection Analysis of Hydrogen Peroxide in Environmental and Bioprocess Monitoring

With a demonstrated H₂O₂ detection limit of 0.25 μM (S/N = 3) in reversed FIA configuration without requiring metal catalysts or enzymes [3], PMAC is well-suited for automated, high-throughput environmental monitoring of hydrogen peroxide in natural waters, rainwater, or bioprocess streams. The system achieved a throughput of 200 samples per hour for glutamate detection via coupled oxidase bioreactor [3], demonstrating compatibility with on-line process analytical technology (PAT) applications where rapid, reagent-efficient H₂O₂ quantification is needed.

Kinetic Modeling and Automated Analyzer Optimization Using Validated Pseudobase Formation Parameters

For instrument manufacturers and assay developers optimizing automated chemiluminescent analyzer timing, the fully characterized pseudobase formation kinetics of PMAC (k′₁ = 0.020 s⁻¹, k″₁ = 2.1 (L/mol)⁻⁰·⁵ s⁻¹, k′₂ = 20.1 L/mol·s) [4] provide a quantitative framework for predicting signal loss as a function of reagent contact time and pH. This enables precise engineering of fluidic delay times and signal integration windows to maximize the signal-to-dark-current ratio. The availability of these parameters for PMAC, but not for many proprietary acridinium ester derivatives, makes PMAC the preferred choice when transparent, model-based assay development is required.

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